3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a sulfonylpyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole inhibits GSK-3β by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme activity and downstream signaling pathways. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in lab experiments is its high potency and specificity towards GSK-3β inhibition. This makes it an ideal tool for studying the role of GSK-3β in various physiological processes. However, one of the limitations of using 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its low solubility in water which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used as a therapeutic agent for these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects and could potentially be used as a therapeutic agent for these diseases. Additionally, further research could be done to improve the solubility of 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in water which would make it more widely applicable in lab experiments.
Conclusion:
In conclusion, 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is a sulfonylpyrazole derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been found to be an effective inhibitor of GSK-3β and has various biochemical and physiological effects. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesemethoden
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction yields 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been used in various scientific research applications due to its unique properties. It has been found to be an effective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) which is involved in various physiological processes such as cell differentiation, apoptosis, and glucose metabolism. 3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been used as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
3,5-dimethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole |
---|---|
Molekularformel |
C11H9Cl3N2O2S |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-6-3-7(2)16(15-6)19(17,18)11-5-9(13)8(12)4-10(11)14/h3-5H,1-2H3 |
InChI-Schlüssel |
HGHQROGCJWCQRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.